4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Description
4-Butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a bicyclic thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a cyclohexanecarboxamide moiety at position 3. The butyl chain on the cyclohexane ring contributes to its lipophilic character, while the thienopyrazole scaffold is associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties . Structural determination of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL playing a critical role in resolving complex molecular geometries .
Properties
IUPAC Name |
4-butyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3OS/c1-4-5-6-18-8-10-19(11-9-18)24(28)25-23-20-14-29-15-21(20)26-27(23)22-12-7-16(2)13-17(22)3/h7,12-13,18-19H,4-6,8-11,14-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNESZPFZTWRTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H25N3OS
- Molecular Weight : 357.5 g/mol
- Chemical Structure : The compound features a thieno[3,4-c]pyrazole core linked to a cyclohexanecarboxamide moiety, which may influence its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory activity in vitro, possibly by modulating inflammatory cytokines and chemokines.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to growth and inflammation.
In Vitro Studies
A study conducted on human tumor cell lines (A549 and HeLa) showed that the compound could induce cytotoxic effects at certain concentrations. The observed effects were attributed to the inhibition of tubulin polymerization and subsequent disruption of mitotic processes .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10 | Tubulin inhibition |
| HeLa | 15 | Apoptosis induction |
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound. In a murine model of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups .
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 60 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs within the thienopyrazole-carboxamide family. A closely related derivative, 4-Butyl-N-(2-(4-nitrophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide (CAS: 396724-07-5), serves as a key comparator .
Key Structural and Functional Differences
Analysis of Substituent Impact
Electron-Donating vs. Withdrawing Groups The 2,4-dimethylphenyl group enhances lipophilicity and may improve membrane permeability compared to the nitro-substituted analog. The electron-withdrawing nitro group in the comparator compound may increase reactivity, making it more susceptible to nucleophilic attack or degradation under harsh conditions.
Safety and Handling The nitro-substituted derivative requires stringent safety measures (e.g., avoiding heat sources) due to the inherent instability of nitroaromatics . No such warnings are documented for the target compound, suggesting greater stability.
Biological Relevance Thienopyrazole derivatives with electron-donating substituents (e.g., methyl groups) are often explored for kinase inhibition, as the hydrophobic substituents can enhance binding to ATP pockets. In contrast, nitro-substituted analogs may serve as intermediates in synthesizing more complex bioactive molecules .
Research Findings
- Synthetic Accessibility : Both compounds are synthesized via similar routes, such as cyclocondensation of thiophene precursors with hydrazines, followed by carboxamide coupling. The choice of aryl substituents dictates reaction yields and purification challenges.
- Crystallographic Data: SHELX software has been instrumental in resolving the crystal structures of thienopyrazole derivatives, enabling precise analysis of bond lengths and dihedral angles critical for structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
